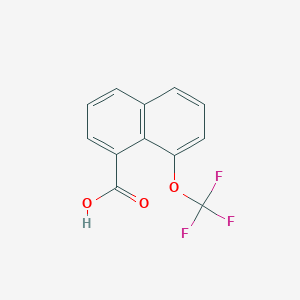
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C14H13N5 and a molecular weight of 251.29 g/mol . This compound is known for its unique structure, which includes a cyclobutanecarbonitrile core attached to a pyridinyl and aminopyrazinyl moiety. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile typically involves the reaction of 5-amino-2-bromopyrazine with 2-chloro-5-(1-cyanocyclobutyl)pyridine in the presence of a palladium catalyst. The reaction is carried out in toluene at elevated temperatures (around 115°C) under an inert atmosphere . The reaction mixture is then cooled, and the product is purified using flash chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Cyclization Reactions: Reagents such as bromoketones and 2-aminopyridine are used under mild, metal-free conditions.
Oxidation and Reduction: Reagents like I2 and TBHP (tert-Butyl hydroperoxide) are used for oxidation.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Cyclization Reactions: Formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and molecular targets are still under investigation, but it is known to interact with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridinyl moiety and are known for their biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Phenylpyrazoles: These compounds contain a pyrazole bound to a phenyl group and exhibit various pharmacological properties.
Uniqueness
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is unique due to its cyclobutanecarbonitrile core, which imparts distinct reactivity and selectivity. This makes it a valuable compound for synthesizing novel heterocyclic structures and exploring new chemical and biological activities.
Properties
Molecular Formula |
C14H13N5 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
1-[6-(5-aminopyrazin-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H13N5/c15-9-14(4-1-5-14)10-2-3-11(17-6-10)12-7-19-13(16)8-18-12/h2-3,6-8H,1,4-5H2,(H2,16,19) |
InChI Key |
NYUWVBNZXPTPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CN=C(C=C2)C3=CN=C(C=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)


![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)
![[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11862203.png)




![(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)

![1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one](/img/structure/B11862237.png)
![2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11862246.png)
